molecular formula C17H21N5O3 B14945373 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide

2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide

Cat. No.: B14945373
M. Wt: 343.4 g/mol
InChI Key: KWJKJCMSWXDPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide is a complex organic compound characterized by the presence of a tetrazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide typically involves multiple steps. One common approach is the cyclization of a precursor containing a nitrile group to form the tetrazole ring. This can be achieved using sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like halides or amines .

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and those with dimethoxyphenyl groups. Examples include:

Uniqueness

What sets 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide

InChI

InChI=1S/C17H21N5O3/c1-6-17(3,7-2)18-15(23)11-22-20-16(19-21-22)12-8-9-13(24-4)14(10-12)25-5/h1,8-10H,7,11H2,2-5H3,(H,18,23)

InChI Key

KWJKJCMSWXDPBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.